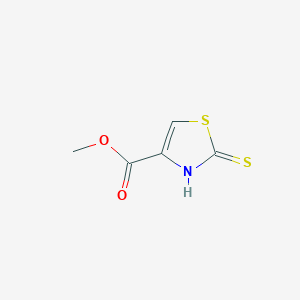
4-(Difluoromethyl)pyrrolidin-2-one
Overview
Description
4-(Difluoromethyl)pyrrolidin-2-one is a compound with the CAS Number: 1803589-29-8. It has a molecular weight of 135.11 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C5H7F2NO/c6-5(7)3-1-4(9)8-2-3/h3,5H,1-2H2,(H,8,9) . This indicates the molecular structure of the compound. For a detailed structural analysis, specialized software or databases that can interpret and visualize this InChI code may be used.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 135.11 . For more detailed physical and chemical properties, specialized chemical databases or literature should be consulted.Scientific Research Applications
Synthesis in Medicinal Chemistry and Organic Synthesis
4-(Difluoromethyl)pyrrolidin-2-one and its derivatives, such as fluoropyrrolidines and (fluoroalkyl)pyrrolidines, play a significant role in the field of medicinal chemistry and organic synthesis. These compounds are instrumental in the development of medicinal drugs and serve as organocatalysts. The synthesis methods involve either the fluorination of pyrrolidine derivatives or multistep synthesis using fluoroalkyl precursors (Pfund & Lequeux, 2017).
Role in Crystal Structure Analysis
Crystal structure studies of compounds like spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], which contain pyrrolidine rings, provide insights into their potential antifungal and antibacterial properties. These studies are crucial in understanding the molecular structure and bonding interactions of such compounds (Thinagar et al., 2000).
Asymmetric Michael Addition in Organic Synthesis
Pyrrolidine derivatives are used as stereoselective and recyclable organocatalysts in reactions like asymmetric Michael addition of cyclohexanone to nitroolefins. This process achieves high yields and excellent diastereoselectivities, demonstrating the utility of pyrrolidine-based catalysts in organic synthesis (Miao & Wang, 2008).
Use in Ultrasound-promoted Synthesis
Innovative methods like ultrasound-promoted synthesis utilize pyrrolidin-2-ones in creating compounds with potential nootropic effects. These environmentally sustainable processes minimize waste and reduce energy requirements, marking a step towards green chemistry (Franco, Flores & Pizzuti, 2012).
Nootropic Drugs and Biologically Active Compounds
Pyrrolidine derivatives are found in various biologically active compounds, such as nootropic drugs for treating conditions like Alzheimer's disease. The synthesis of these optically active derivatives is crucial for developing new therapeutic agents (Jeong, Hwang & Ahn, 2005).
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities . The pyrrolidine ring, a key component of 4-(Difluoromethyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities, suggesting that they may have various significant effects at the molecular and cellular level .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)pyrrolidin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with prolyl-tRNA synthetase, an enzyme involved in protein synthesis . This interaction is significant as it can inhibit the enzyme’s activity, thereby affecting protein synthesis. Additionally, this compound has shown potential in binding to other biomolecules, altering their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the growth and proliferation of various cell types, including cancer cells . By altering gene expression, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with prolyl-tRNA synthetase inhibits the enzyme’s function, leading to a decrease in protein synthesis . Additionally, this compound can modulate gene expression by binding to transcription factors or DNA, influencing the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reducing tumor growth in cancer models At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters, influencing its intracellular concentration and activity. Additionally, binding to plasma proteins can affect its distribution in the body, impacting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the cytoplasm can affect various signaling pathways and metabolic processes.
properties
IUPAC Name |
4-(difluoromethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-1-4(9)8-2-3/h3,5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFFBJHASDJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803589-29-8 | |
| Record name | 4-(difluoromethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)

![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
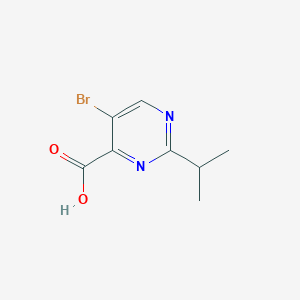
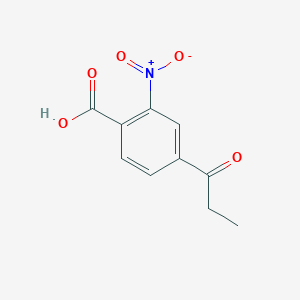
![8-Azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1469381.png)
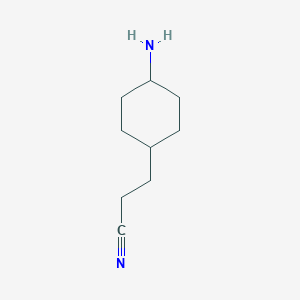
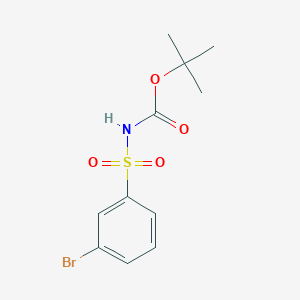
![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)
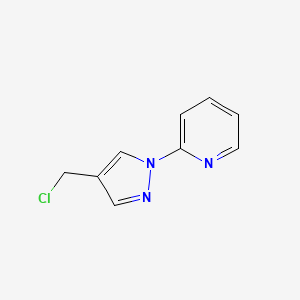
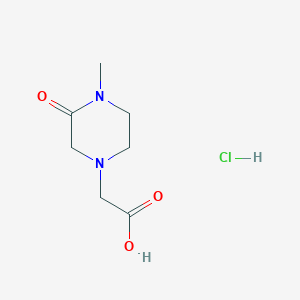
![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)
